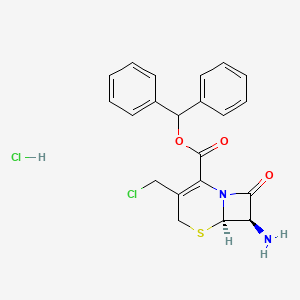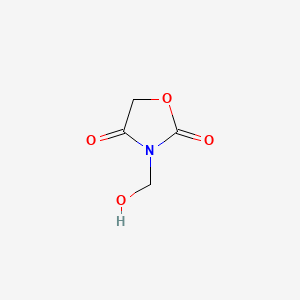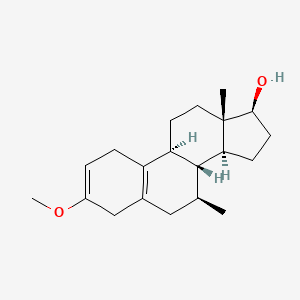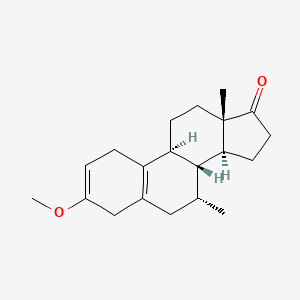
Saxagliptin N-Carboxybenzyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saxagliptin is an orally active, highly potent, selective, and competitive inhibitor of dipeptidyl peptidase-4 (DPP-4), which is used in the treatment of type 2 diabetes . It is used along with diet and exercise to lower blood sugar levels in patients with type 2 diabetes .
Synthesis Analysis
The key synthesis process of Saxagliptin involves catalyzing 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid into (S)-3-hydroxyadamantane glycine . Enzymes phenylalanine dehydrogenase mutant from Thermoactinomyces intermedius (TiPDHm) and formate dehydrogenase (FDH) are often used for biocatalysis .Molecular Structure Analysis
Saxagliptin is a highly potent, selective, reversible, and competitive inhibitor of dipeptidyl peptidase-4 . Both saxagliptin and its major active metabolite, 5-hydroxy saxagliptin, demonstrate high degrees of selectivity for DPP-4 compared with other DPP enzymes .Chemical Reactions Analysis
Saxagliptin is a highly potent, reversible, competitive dipeptidyl peptidase-4 inhibitor indicated for the treatment of patients with type 2 diabetes . It works by increasing the amount of insulin produced by the body after meals when blood sugar is high .Physical And Chemical Properties Analysis
Saxagliptin is orally absorbed and can be administered with or without food. The half-life of plasma DPP-4 inhibition with saxagliptin 5 mg is approximately 27 hours, which supports a once-daily dosing regimen . Saxagliptin is metabolized by cytochrome P450 (CYP) 3A4/5 and is eliminated by a combination of renal and hepatic clearance .Scientific Research Applications
Saxagliptin: Mechanism of Action and Efficacy
Saxagliptin functions by inhibiting the DPP-4 enzyme, which plays a crucial role in glucose metabolism. This inhibition leads to increased levels of incretin hormones, enhancing glucose-dependent insulin secretion and lowering glucagon secretion. Consequently, saxagliptin improves glycemic control in patients with type 2 diabetes. Studies have shown that saxagliptin, either as monotherapy or in combination with other antidiabetic agents, significantly improves glycosylated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG) levels, demonstrating its efficacy in managing type 2 diabetes (Dhillon, 2015), (Neumiller & Campbell, 2010).
Cardiovascular Considerations
While primarily focused on glycemic control, saxagliptin has also been evaluated for cardiovascular effects. The SAVOR-TIMI 53 study, a significant cardiovascular outcome trial, indicated that saxagliptin does not significantly increase the risk of major adverse cardiovascular events, although it highlighted a potential concern regarding heart failure risk. This suggests that while saxagliptin is effective for blood sugar management, its cardiovascular safety profile necessitates careful consideration (Orime & Terauchi, 2020).
Combination Therapies
Combination therapy involving saxagliptin and other antidiabetic medications, such as metformin or SGLT2 inhibitors, has been shown to offer superior glycemic control compared to monotherapy. These combination therapies leverage the complementary mechanisms of saxagliptin and other agents to provide a more effective reduction in blood glucose levels without significantly increasing the risk of hypoglycemia or adverse side effects (Scheen, 2012), (Williams & Stephens, 2015).
Clinical Utility and Patient Preference
Saxagliptin's clinical utility extends beyond glycemic control to include favorable characteristics such as dosage flexibility, minimal risk of hypoglycemia, and a neutral effect on body weight. These attributes make saxagliptin a patient-friendly option in the management of type 2 diabetes, suitable for various patient populations and in combination with other therapeutic strategies (Doggrell, 2014).
Mechanism of Action
Target of Action
Saxagliptin N-Carboxybenzyl primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . This enzyme is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) .
Mode of Action
This compound is a DPP-4 inhibitor . It works by inhibiting the DPP-4 enzyme, which results in prolonged active incretin levels . Incretins are hormones that decrease elevated blood sugar levels by increasing the body’s utilization of sugar, mainly through increasing insulin secretion from the pancreas, and by reducing the liver’s production of glucose .
Biochemical Pathways
By inhibiting the DPP-4 enzyme, this compound prevents the inactivation of the incretin hormones GLP-1 and GIP . This increases GLP-1 levels, stimulates insulin secretion, and reduces postprandial glucagon and glucose levels .
Pharmacokinetics
This compound is orally absorbed and can be administered with or without food . The half-life of plasma DPP-4 inhibition with this compound is approximately 27 hours, which supports a once-daily dosing regimen . It is metabolized by cytochrome P450 (CYP) 3A4/5 and is eliminated by a combination of renal and hepatic clearance . No clinically meaningful differences in this compound or 5-hydroxy this compound pharmacokinetics have been detected in patients with hepatic impairment .
Result of Action
The inhibition of the DPP-4 enzyme by this compound leads to an increase in the levels of active incretins . This results in an augmentation of glucose-dependent insulin secretion, thereby improving glycemic control .
Biochemical Analysis
Biochemical Properties
Saxagliptin N-Carboxybenzyl, like its parent compound Saxagliptin, is expected to interact with the DPP-4 enzyme . By inhibiting DPP-4, it reduces the degradation of endogenous incretin hormones, resulting in increased glucose-dependent insulin secretion . This interaction with DPP-4 is highly selective, demonstrating the compound’s specificity .
Cellular Effects
This compound’s cellular effects are likely to be similar to those of Saxagliptin. Saxagliptin has been shown to improve glycemic control by increasing insulin secretion and reducing glucagon secretion in a glucose-dependent manner . This suggests that this compound may also influence cell function by modulating hormone levels and thus affecting cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound is expected to involve binding to the DPP-4 enzyme, inhibiting its activity . This inhibition prevents the degradation of incretin hormones, leading to increased levels of these hormones. The increased circulation of intact GLP-1 leads to increased fat and muscle glucose utilization and reduced hepatic glucose production .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound have not been reported, studies on Saxagliptin suggest that it has a half-life of plasma DPP-4 inhibition of approximately 27 hours , supporting a once-daily dosing regimen . This suggests that this compound may also exhibit prolonged effects in laboratory settings.
Dosage Effects in Animal Models
Studies on Saxagliptin suggest that it is generally well-tolerated, with a low risk of hypoglycemia .
Metabolic Pathways
This compound is likely to be involved in the same metabolic pathways as Saxagliptin. Saxagliptin is primarily metabolized by cytochrome P450 (CYP) 3A4/5 to an active metabolite, 5-hydroxy saxagliptin .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Saxagliptin N-Carboxybenzyl can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Saxagliptin", "N-Carboxybenzyl chloride", "Triethylamine", "Methanol", "Sodium bicarbonate", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve Saxagliptin in methanol and add triethylamine. Stir the mixture for 30 minutes.", "Step 2: Add N-Carboxybenzyl chloride to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Add sodium bicarbonate to the reaction mixture and stir for 30 minutes.", "Step 4: Extract the product with chloroform and wash the organic layer with water.", "Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.", "Step 6: Dissolve the crude product in hydrochloric acid and stir for 30 minutes.", "Step 7: Neutralize the reaction mixture with sodium hydroxide and extract the product with chloroform.", "Step 8: Wash the organic layer with water and dry with anhydrous sodium sulfate.", "Step 9: Evaporate the solvent to obtain the final product, Saxagliptin N-Carboxybenzyl." ] } | |
| 1408335-73-8 | |
Molecular Formula |
C26H31N3O4 |
Molecular Weight |
449.551 |
IUPAC Name |
benzyl N-[(1S)-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-1-(3-hydroxy-1-adamantyl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C26H31N3O4/c27-13-20-7-19-8-21(19)29(20)23(30)22(28-24(31)33-14-16-4-2-1-3-5-16)25-9-17-6-18(10-25)12-26(32,11-17)15-25/h1-5,17-22,32H,6-12,14-15H2,(H,28,31)/t17?,18?,19-,20+,21+,22-,25?,26?/m1/s1 |
InChI Key |
DSLXQSYLYSTVKT-IBTFFAOSSA-N |
SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)NC(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(3R)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B585693.png)











